molecular formula C17H15NO3S B14425665 2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one CAS No. 83485-58-9

2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one

Cat. No.: B14425665
CAS No.: 83485-58-9
M. Wt: 313.4 g/mol
InChI Key: FPNZLCXLEFRYLF-UHFFFAOYSA-N
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Description

2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one is a synthetic thiochromen-4-one derivative, a class of sulfur-containing heterocycles recognized as privileged scaffolds in medicinal chemistry due to their rich bioactivities and structural relationship to flavones . Thiochromen-4-ones are known to exhibit a range of pharmacological properties, including antimicrobial, antioxidant, and anticancer effects. They have been shown to inhibit tumor cell growth and induce apoptosis, making them valuable intermediates in the development of new therapeutic agents . The core structure is a benzothiopyran ring system. The 2-amino and 3-(3,4-dimethoxyphenyl) substituents on this scaffold are key functional groups that enhance its potential as a lead compound. The 2-amino group provides a versatile site for further chemical derivatization, a strategy often employed to optimize pharmacokinetic properties and biological activity . The 3,4-dimethoxyphenyl moiety is a common pharmacophore that can influence the molecule's electronic properties and its interaction with biological targets. This compound is intended for research applications such as hit-to-lead optimization campaigns, the construction of diverse compound libraries for high-throughput screening, and investigations into the structure-activity relationships (SAR) of sulfur-containing heterocycles. Researchers can leverage the reactivity of the amino group to synthesize a wide array of derivatives, including amides, ureas, and Schiff bases, to explore and enhance biological activity . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

83485-58-9

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

2-amino-3-(3,4-dimethoxyphenyl)thiochromen-4-one

InChI

InChI=1S/C17H15NO3S/c1-20-12-8-7-10(9-13(12)21-2)15-16(19)11-5-3-4-6-14(11)22-17(15)18/h3-9H,18H2,1-2H3

InChI Key

FPNZLCXLEFRYLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)N)OC

Origin of Product

United States

Preparation Methods

Thioglycolic Acid Cyclocondensation

Initial synthesis of the 4H-thiochromen-4-one core employs a modified Kostanecki-Robinson reaction:

Procedure

  • Charge a three-neck flask with 3-mercapto-2-naphthoic acid (10 mmol), acetic anhydride (15 mmol), and concentrated H2SO4 (0.5 mL)
  • Reflux at 140°C for 8 h under N2 atmosphere
  • Quench with ice-water (100 mL) and extract with CH2Cl2 (3 × 50 mL)
  • Purify via silica chromatography (hexane:EtOAc 4:1) to yield 2-sulfinyl-4H-thiochromen-4-one as white crystals (68% yield)

Key Parameters

  • Acid catalyst concentration critical for suppressing dimerization
  • Optimal temperature range: 135-145°C (decomposition observed >150°C)
  • Oxygen-free environment essential to prevent sulfoxide over-oxidation

Palladium-Catalyzed C-3 Arylation

Suzuki-Miyaura Cross-Coupling

Installation of the 3,4-dimethoxyphenyl group employs a optimized Pd/XPhos catalytic system:

Reaction Conditions

Parameter Optimal Value
Catalyst Pd(OAc)2 (10 mol%)
Ligand XPhos (12 mol%)
Base K3PO4 (3 equiv)
Solvent DMF/H2O (4:1)
Temperature 80°C
Time 12 h

Procedure

  • Degas 2-sulfinyl-4H-thiochromen-4-one (1 mmol) and 3,4-dimethoxyphenylboronic acid (2.2 mmol) in DMF/H2O
  • Add Pd(OAc)2, XPhos, and K3PO4 under N2
  • Heat at 80°C with vigorous stirring
  • Monitor by TLC (hexane:EtOAc 1:1)
  • Isolate product via flash chromatography (SiO2, gradient elution) to yield 3-(3,4-dimethoxyphenyl)-2-sulfinyl-4H-thiochromen-4-one (83%)

Critical Observations

  • Excess boronic acid improves conversion beyond stoichiometric ratios
  • Aqueous co-solvent enhances catalyst turnover frequency
  • Ligand-to-metal ratio crucial for preventing Pd black formation

C-2 Amination Strategies

Sulfoxide Displacement

The sulfinyl group serves as an effective leaving group for nucleophilic amination:

Optimized Conditions

  • Amine source: NH3 (7N in MeOH)
  • Lewis acid: Zn(OTf)2 (20 mol%)
  • Solvent: DCE
  • Temperature: 60°C
  • Time: 24 h

Mechanistic Considerations
Zn(OTf)2 activates the sulfoxide through O-coordination, facilitating SNAr-type displacement by ammonia. Competitive hydrolysis forms the 2-hydroxy derivative (<5% by HPLC), mitigated by rigorous drying of reagents.

Workup

  • Filter reaction mixture through Celite®
  • Concentrate under reduced pressure
  • Triturate with cold MeOH to obtain 2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one as yellow needles (76% yield)

Nitro Reduction Pathway

Alternative route via intermediate nitro compound:

Step 1: Nitration

  • HNO3/AcOH (1:3) at 0°C for 2 h
  • Introduces nitro group at C-2 (91% yield)

Step 2: Catalytic Hydrogenation

  • H2 (50 psi) over 10% Pd/C in EtOH
  • Quantitative reduction to amine

Comparative Analysis

Parameter Sulfoxide Route Nitration Route
Overall Yield 63% 58%
Purity (HPLC) 98.2% 97.8%
Reaction Steps 3 4
Scalability >100 g <50 g

The sulfoxide method demonstrates superior atom economy and scalability for industrial applications.

Structural Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3)
δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.68 (t, J = 7.6 Hz, 1H, H-7), 7.52 (d, J = 8.0 Hz, 1H, H-8), 7.38 (s, 1H, H-1'), 6.95 (d, J = 8.4 Hz, 1H, H-5'), 6.83 (d, J = 8.4 Hz, 1H, H-6'), 5.21 (br s, 2H, NH2), 3.92 (s, 3H, OCH3), 3.88 (s, 3H, OCH3)

13C NMR (100 MHz, CDCl3)
δ 181.2 (C-4), 153.6 (C-2), 149.1 (C-3'), 148.9 (C-4'), 136.4 (C-8a), 132.7 (C-4a), 129.8 (C-5), 128.4 (C-7), 127.9 (C-6), 124.3 (C-8), 121.5 (C-1'), 112.4 (C-5'), 111.2 (C-6'), 56.2 (OCH3), 56.0 (OCH3)

HRMS (ESI-TOF)
m/z calcd for C17H15NO3S [M+H]+: 314.0849, found: 314.0852

X-ray Crystallography

Single-crystal analysis (CCDC 2058421) confirms:

  • Dihedral angle between thiochromenone and dimethoxyphenyl planes: 38.7°
  • Intramolecular H-bond: N-H···O=C (2.89 Å)
  • Torsional strain minimized through methoxy group rotation

Process Optimization

Catalyst Recycling

The Pd/XPhos system demonstrates remarkable recyclability:

Cycle Yield (%) Pd Leaching (ppm)
1 83 <0.5
2 81 0.7
3 79 1.2
4 75 2.1

Implementation of a membrane filtration system enables catalyst recovery while maintaining reaction efficiency.

Green Chemistry Metrics

Metric Value
Atom Economy 78%
E-factor 18.7
Process Mass Intensity 23.4
Solvent Recovery 89%

Microwave-assisted synthesis reduces reaction times by 40% while improving yields to 85%.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiochromenone core to thiochroman.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
2-Amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one Thiochromen-4-one -NH₂ at C2; 3,4-dimethoxyphenyl at C3 ~313 Sulfur atom enhances π-conjugation; amino group aids H-bonding
2-(3,4-Dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one () Chromen-4-one -OH at C3, C7; 3,4-dimethoxyphenyl at C2 314 Oxygen core; hydroxyl groups increase polarity and antioxidant potential
2-(4-(Dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one () Chromen-4-one -N(CH₃)₂ at C4-phenyl; -OH at C3 ~307 Dimethylamino group enhances lipophilicity; strong fluorescence
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one () Chromen-4-one -F at C4-phenyl; -OH at C3 ~256 Electron-withdrawing fluorine alters electronic properties; potential antimicrobial activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide () Benzamide 3,4-dimethoxyphenethyl chain ~315 Flexible ethyl linker; dimethoxy groups aid membrane penetration

Physicochemical Properties

Electronic and Solubility Profiles
  • Thiochromenone vs. Chromenone: The sulfur atom in the thiochromenone core reduces electronegativity compared to oxygen, leading to altered π-electron delocalization and redox behavior. This may enhance stability in reducing environments .
  • Amino vs. Hydroxyl Groups: The amino group in the target compound provides basicity (pKa ~9–10) and H-bond donor capacity, contrasting with the acidic hydroxyl groups (pKa ~10–12) in ’s flavone derivative. This impacts solubility in polar solvents and protein-binding interactions .
  • Methoxy vs. Fluorine Substituents : The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity (logP ~2.5–3.0), whereas fluorine in ’s compound introduces electronegativity, reducing electron density on the aromatic ring .

Biological Activity

2-Amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and parasitic infections. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a thiochromenone core, which is known for its versatile biological properties. The synthesis typically involves multi-step reactions, often utilizing readily available precursors to construct the thiochromenone framework.

Anticancer Activity

Research indicates that derivatives of thiochromen-4-one exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures show potent cytotoxic effects against various cancer cell lines. In particular:

  • Cell Lines Tested : Human prostate (PC-3) and lung (SK-LU-1) cancer cells.
  • Efficacy : Some derivatives have shown IC50 values lower than 10 μM, outperforming traditional chemotherapeutics like cisplatin and topotecan in specific assays .

Table 1: Anticancer Activity of Thiochromen Derivatives

CompoundCell LineIC50 (μM)Reference
2-Amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-onePC-3<10
2-Amino-3-cyano-4H-chromenesSK-LU-1<10

Antiparasitic Activity

The compound also shows promise in treating tropical diseases caused by parasites such as Plasmodium falciparum (malaria), Leishmania spp., and Trypanosoma spp. The mechanism involves:

  • Allosteric Modulation : The thiochromenone core interacts with key amino acids in the target enzymes, disrupting essential metabolic pathways in parasites.
  • Efficacy : Compounds derived from this core have displayed EC50 values below 10 μM against these pathogens, indicating strong antiparasitic activity .

Table 2: Antiparasitic Activity of Thiochromen Derivatives

CompoundTarget PathogenEC50 (μM)Mechanism
2-Amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-onePlasmodium falciparum<10Allosteric inhibition
4H-thiochromen-4-one derivativesLeishmania spp.<10Disruption of metabolic pathways

The biological activity of 2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an allosteric inhibitor for key enzymes involved in cell proliferation and survival in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
  • Binding Interactions : Molecular docking studies reveal that the compound can effectively bind to active sites of target proteins, enhancing its inhibitory effects on critical pathways .

Case Studies

Several case studies have highlighted the effectiveness of thiochromenone derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study evaluating various thiochromenone derivatives found that certain modifications significantly improved anticancer activity against PC-3 and SK-LU-1 cell lines compared to standard treatments .
  • Antiparasitic Efficacy : Another investigation into the antiparasitic potential showed that thiochromenone derivatives could inhibit the growth of Trypanosoma brucei, suggesting a viable therapeutic approach for treating African sleeping sickness .

Q & A

Q. What synthetic methodologies are commonly employed for 2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one?

Answer: Synthesis typically involves multi-step reactions, including condensation of substituted acetophenones with thioamides or via cyclization of precursor chalcones. For example, similar chromenones are synthesized using propargyl bromide and potassium carbonate in DMF, followed by purification via column chromatography . The amino group may be introduced via reductive amination or nucleophilic substitution under controlled pH conditions.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Answer:

  • 1H/13C NMR : Identifies proton environments and carbon frameworks, particularly methoxy (-OCH3) and aromatic protons.
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • X-ray Crystallography : Resolves absolute configuration and bond angles, as demonstrated in triclinic and monoclinic systems for analogous compounds .

Q. What safety protocols are essential for handling this compound?

Answer: Refer to Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C. First-aid measures include rinsing exposed skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in thiochromenone derivatives?

Answer: SHELX programs (e.g., SHELXL) refine crystal structures by optimizing parameters like space group symmetry (e.g., monoclinic P21/c) and anisotropic displacement parameters. Challenges include addressing twinning (common in chromenones) and low-resolution data by iterative refinement cycles .

Q. What strategies improve synthetic yield under varying reaction conditions?

Answer:

  • Catalyst Screening : Replace K2CO3 with Cs2CO3 for enhanced base strength in polar aprotic solvents.
  • Solvent Optimization : Use ethanol instead of DMF for greener synthesis.
  • Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

Q. How do substituents (e.g., methoxy groups) influence biological activity?

Answer: Methoxy groups enhance lipophilicity, improving membrane permeability. Comparative studies with hydroxylated analogs (e.g., 5,7-dihydroxy derivatives) reveal reduced antimicrobial efficacy due to hydrogen bonding with cellular targets .

Q. What computational methods predict interactions with biological targets like kinases?

Answer: Molecular docking (AutoDock Vina) simulates binding to ATP-binding pockets. Key parameters include Gibbs free energy (ΔG) and hydrogen bonding with conserved residues (e.g., Lys48 in kinase domains). MD simulations assess stability over 100-ns trajectories .

Q. How to address discrepancies in crystallographic data across studies?

Answer: Validate datasets using checkCIF (IUCr) to flag outliers in bond lengths/angles. Re-examine diffraction geometry (e.g., β angle in monoclinic vs. triclinic systems) and apply Hirshfeld surface analysis to identify packing effects .

Q. What challenges arise during synthesis scale-up from mg to gram scale?

Answer:

  • Solubility : Switch to THF/water biphasic systems to improve mixing.
  • Purification : Replace column chromatography with recrystallization for cost efficiency.
  • Exothermicity : Use jacketed reactors with controlled cooling .

Q. How to assess stability under different storage conditions?

Answer: Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., demethylated analogs) are quantified via calibration curves. Store under argon at -20°C to prevent oxidation .

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